Cas no 2680769-36-0 (5-Fluoro-4-(2,2,2-trifluoroacetamido)pyridine-2-carboxylic acid)

5-Fluoro-4-(2,2,2-trifluoroacetamido)pyridine-2-carboxylic acid is a fluorinated pyridine derivative with significant utility in pharmaceutical and agrochemical research. Its structure features a trifluoroacetamido group and a carboxylic acid moiety, enhancing its reactivity and potential as a versatile intermediate. The presence of fluorine atoms improves metabolic stability and bioavailability, making it valuable in drug discovery. This compound is particularly useful in the synthesis of heterocyclic compounds and as a building block for bioactive molecules. Its high purity and well-defined chemical properties ensure consistent performance in synthetic applications. Researchers favor it for its compatibility with various coupling reactions and its role in developing targeted therapeutics.
5-Fluoro-4-(2,2,2-trifluoroacetamido)pyridine-2-carboxylic acid structure
2680769-36-0 structure
Product name:5-Fluoro-4-(2,2,2-trifluoroacetamido)pyridine-2-carboxylic acid
CAS No:2680769-36-0
MF:C8H4F4N2O3
MW:252.122575759888
CID:5649825
PubChem ID:165911283

5-Fluoro-4-(2,2,2-trifluoroacetamido)pyridine-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2680769-36-0
    • 5-fluoro-4-(2,2,2-trifluoroacetamido)pyridine-2-carboxylic acid
    • EN300-28279027
    • 5-Fluoro-4-(2,2,2-trifluoroacetamido)pyridine-2-carboxylic acid
    • Inchi: 1S/C8H4F4N2O3/c9-3-2-13-5(6(15)16)1-4(3)14-7(17)8(10,11)12/h1-2H,(H,15,16)(H,13,14,17)
    • InChI Key: XDWRXPBGUJZGFX-UHFFFAOYSA-N
    • SMILES: FC1=CN=C(C(=O)O)C=C1NC(C(F)(F)F)=O

Computed Properties

  • Exact Mass: 252.01580464g/mol
  • Monoisotopic Mass: 252.01580464g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 320
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 79.3Ų
  • XLogP3: 1.1

5-Fluoro-4-(2,2,2-trifluoroacetamido)pyridine-2-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-28279027-2.5g
5-fluoro-4-(2,2,2-trifluoroacetamido)pyridine-2-carboxylic acid
2680769-36-0
2.5g
$2043.0 2023-09-09
Enamine
EN300-28279027-0.25g
5-fluoro-4-(2,2,2-trifluoroacetamido)pyridine-2-carboxylic acid
2680769-36-0
0.25g
$959.0 2023-09-09
Enamine
EN300-28279027-0.1g
5-fluoro-4-(2,2,2-trifluoroacetamido)pyridine-2-carboxylic acid
2680769-36-0
0.1g
$917.0 2023-09-09
Enamine
EN300-28279027-5g
5-fluoro-4-(2,2,2-trifluoroacetamido)pyridine-2-carboxylic acid
2680769-36-0
5g
$3023.0 2023-09-09
Enamine
EN300-28279027-1g
5-fluoro-4-(2,2,2-trifluoroacetamido)pyridine-2-carboxylic acid
2680769-36-0
1g
$1043.0 2023-09-09
Enamine
EN300-28279027-0.5g
5-fluoro-4-(2,2,2-trifluoroacetamido)pyridine-2-carboxylic acid
2680769-36-0
0.5g
$1001.0 2023-09-09
Enamine
EN300-28279027-0.05g
5-fluoro-4-(2,2,2-trifluoroacetamido)pyridine-2-carboxylic acid
2680769-36-0
0.05g
$876.0 2023-09-09
Enamine
EN300-28279027-1.0g
5-fluoro-4-(2,2,2-trifluoroacetamido)pyridine-2-carboxylic acid
2680769-36-0
1g
$1129.0 2023-05-25
Enamine
EN300-28279027-5.0g
5-fluoro-4-(2,2,2-trifluoroacetamido)pyridine-2-carboxylic acid
2680769-36-0
5g
$3273.0 2023-05-25
Enamine
EN300-28279027-10g
5-fluoro-4-(2,2,2-trifluoroacetamido)pyridine-2-carboxylic acid
2680769-36-0
10g
$4483.0 2023-09-09

Additional information on 5-Fluoro-4-(2,2,2-trifluoroacetamido)pyridine-2-carboxylic acid

Introduction to 5-Fluoro-4-(2,2,2-trifluoroacetamido)pyridine-2-carboxylic acid (CAS No. 2680769-36-0)

5-Fluoro-4-(2,2,2-trifluoroacetamido)pyridine-2-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 2680769-36-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyridine class of heterocyclic aromatic compounds, characterized by a nitrogen atom incorporated into a six-membered ring structure. The presence of fluorine and trifluoroacetamide functional groups in its molecular framework imparts unique chemical and biological properties, making it a valuable intermediate in the synthesis of novel therapeutic agents.

The structural motif of 5-Fluoro-4-(2,2,2-trifluoroacetamido)pyridine-2-carboxylic acid consists of a pyridine core substituted at the 4-position with a trifluoroacetamide group and at the 2-position with a carboxylic acid moiety. The fluorine atom at the 5-position further enhances the compound's electronic properties, influencing its reactivity and interactions with biological targets. This arrangement of functional groups makes it an intriguing candidate for further derivatization and exploration in drug discovery programs.

In recent years, there has been growing interest in fluorinated pyridines due to their enhanced metabolic stability, improved binding affinity, and altered pharmacokinetic profiles compared to their non-fluorinated counterparts. The trifluoroacetamide group not only contributes to the compound's solubility and stability but also serves as a handle for further chemical modifications. These features are particularly advantageous in the development of small-molecule inhibitors targeting enzymes and receptors involved in critical biological pathways.

One of the most compelling aspects of 5-Fluoro-4-(2,2,2-trifluoroacetamido)pyridine-2-carboxylic acid is its potential application in the synthesis of kinase inhibitors. Kinases are a large family of enzymes that play pivotal roles in cell signaling pathways associated with various diseases, including cancer. The pyridine scaffold is a common pharmacophore in kinase inhibitors due to its ability to interact favorably with ATP-binding pockets. By incorporating fluorine and amide functionalities, this compound may exhibit improved selectivity and potency against specific kinases.

Recent studies have highlighted the importance of fluorinated compounds in oncology drug development. For instance, fluorinated pyrimidines such as 5-fluorouracil have long been used as chemotherapeutic agents. Similarly, fluorinated pyridines have shown promise in targeting tyrosine kinases, which are frequently overexpressed in cancer cells. The structural features of 5-Fluoro-4-(2,2,2-trifluoroacetamido)pyridine-2-carboxylic acid align well with these trends, suggesting its utility in designing next-generation kinase inhibitors.

The carboxylic acid group at the 2-position of the pyridine ring provides an additional site for chemical modification. This functionality can be exploited to introduce various pharmacophoric elements or linkers that enhance binding interactions with biological targets. For example, carboxylate-based motifs are frequently employed in peptidomimetic inhibitors and protein-protein interaction disruptors. Thus, 5-Fluoro-4-(2,2,2-trifluoroacetamido)pyridine-2-carboxylic acid could serve as a versatile building block for constructing complex drug candidates.

Another area where this compound shows promise is in the development of antiviral agents. Fluorinated pyridines have been reported to exhibit inhibitory activity against viral proteases and polymerases. The unique electronic properties conferred by the fluorine atom can modulate substrate binding affinity and enzyme activity. Given the ongoing global health challenges posed by viruses such as influenza and HIV, compounds like 5-Fluoro-4-(2,2,2-trifluoroacetamido)pyridine-2-carboxylic acid warrant further investigation as potential antiviral scaffolds.

The synthesis of 5-Fluoro-4-(2,2,2-trifluoroacetamido)pyridine-2-carboxylic acid involves multi-step organic transformations that highlight modern synthetic methodologies. Key steps include nucleophilic substitution reactions to introduce the fluorine atom at the 5-position followed by condensation reactions to form the amide linkage at the 4-position. Advanced techniques such as palladium-catalyzed cross-coupling reactions may also be employed to achieve regioselective modifications on the pyridine ring.

In conclusion, 5-Fluoro-4-(2,2,2-trifluoroacetamido)pyridine-2-carboxylic acid (CAS No. 2680769-36-0) represents a promising candidate for pharmaceutical applications due to its unique structural features and potential biological activities. Its incorporation into drug discovery efforts could lead to novel therapeutics targeting kinases and other critical biological targets. As research continues to uncover new applications for fluorinated heterocycles, this compound is poised to play an important role in advancing medicinal chemistry innovation.

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